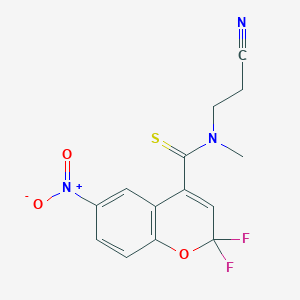
N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
KC-399 ist ein neuartiger Kaliumkanalöffner, der in verschiedenen therapeutischen Anwendungen ein erhebliches Potenzial gezeigt hat. Insbesondere ist er bekannt für seine Fähigkeit, ATP-sensitive Kaliumkanäle zu aktivieren, die eine entscheidende Rolle bei der Regulierung des Zellmembranpotenzials und der intrazellulären Kalziumspiegel spielen .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von KC-399 beinhaltet die Modifikation des Benzopyranskeletts. Die Einführung verschiedener Substituenten an bestimmten Positionen des Benzopyranrings ist ein Schlüsselschritt bei seiner Synthese.
Industrielle Produktionsmethoden
Die industrielle Produktion von KC-399 beinhaltet typischerweise großtechnische organische Synthesetechniken. Das Verfahren umfasst mehrere Schritte chemischer Reaktionen, Reinigung und Kristallisation, um das Endprodukt mit hoher Reinheit und Ausbeute zu erhalten. Die Verwendung fortschrittlicher katalytischer Methoden und optimierter Reaktionsbedingungen gewährleistet die Effizienz und Skalierbarkeit des Produktionsprozesses .
Analyse Chemischer Reaktionen
Arten von Reaktionen
KC-399 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: KC-399 kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können KC-399 in seine reduzierten Formen umwandeln, die möglicherweise unterschiedliche pharmakologische Eigenschaften aufweisen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei Reaktionen mit KC-399 verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren für Substitutionsreaktionen. Die Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittel werden optimiert, um die gewünschten Produkte mit hoher Effizienz zu erzielen .
Hauptprodukte
Die Hauptprodukte, die aus den Reaktionen von KC-399 gebildet werden, umfassen seine oxidierten und reduzierten Derivate sowie verschiedene substituierte Verbindungen. Diese Produkte können unterschiedliche pharmakologische Aktivitäten aufweisen und werden oft auf ihre möglichen therapeutischen Anwendungen untersucht .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
KC-399 übt seine Wirkungen aus, indem es ATP-sensitive Kaliumkanäle aktiviert. Diese Kanäle sind geschlossen, wenn die intrazellulären ATP-Spiegel hoch sind, und öffnen sich, wenn die ATP-Spiegel niedrig sind. Die Aktivierung dieser Kanäle durch KC-399 führt zum Ausstrom von Kaliumionen, was zu einer Hyperpolarisation der Zellmembran führt. Diese Hyperpolarisation reduziert die intrazellulären Kalziumspiegel, indem sie spannungsabhängige Kalziumkanäle und die intrazelluläre Kalziumausschüttung hemmt, was zu einer Entspannung der glatten Muskulatur und anderen physiologischen Wirkungen führt .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
KC-399 exerts its effects by activating ATP-sensitive potassium channels. These channels are closed when intracellular ATP levels are high and open when ATP levels are low. Activation of these channels by KC-399 leads to the efflux of potassium ions, causing hyperpolarization of the cell membrane. This hyperpolarization reduces intracellular calcium levels by inhibiting voltage-dependent calcium channels and intracellular calcium release, resulting in smooth muscle relaxation and other physiological effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Einige Verbindungen, die KC-399 ähneln, umfassen:
Pinacidil: Bekannt für seine potente vasodilatorische Wirkung, aktiviert Pinacidil ebenfalls ATP-sensitive Kaliumkanäle.
Nicorandil: Eine Hybridverbindung, die die Kaliumkanalöffnung mit nitratähnlichen vasodilatorischen Wirkungen kombiniert.
Einzigartigkeit von KC-399
KC-399 ist aufgrund seiner spezifischen strukturellen Modifikationen einzigartig, die seine Löslichkeit, Wirkdauer und Selektivität für ATP-sensitive Kaliumkanäle verbessern. Diese Eigenschaften machen es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen, insbesondere bei Erkrankungen, bei denen eine verlängerte Kaliumkanalaktivierung von Vorteil ist .
Eigenschaften
CAS-Nummer |
152661-13-7 |
|---|---|
Molekularformel |
C15H13F2N3O3S |
Molekulargewicht |
353.3 g/mol |
IUPAC-Name |
N-(2-cyanoethyl)-2,2-bis(fluoromethyl)-6-nitrochromene-4-carbothioamide |
InChI |
InChI=1S/C15H13F2N3O3S/c16-8-15(9-17)7-12(14(24)19-5-1-4-18)11-6-10(20(21)22)2-3-13(11)23-15/h2-3,6-7H,1,5,8-9H2,(H,19,24) |
InChI-Schlüssel |
LKUDLWNQCZSCQW-UHFFFAOYSA-N |
SMILES |
CN(CCC#N)C(=S)C1=CC(OC2=C1C=C(C=C2)[N+](=O)[O-])(F)F |
Kanonische SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CC(O2)(CF)CF)C(=S)NCCC#N |
Synonyme |
KC 399 KC-399 N-(2-cyanoethyl)-2,2-bisfluoromethyl-6-nitro-2H-1-benzopyran-4-carbothioamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















